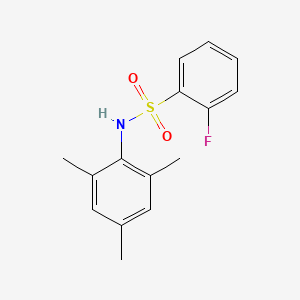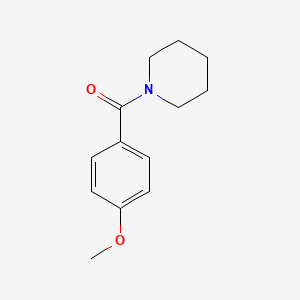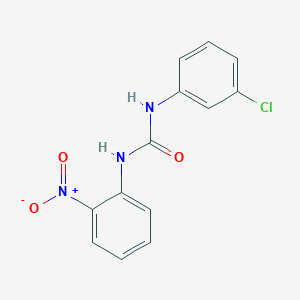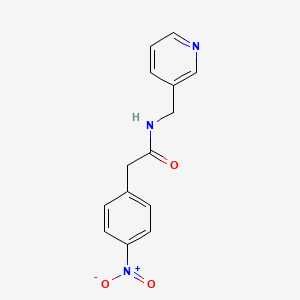![molecular formula C9H5Cl3N2O2S B10973198 4-chloro-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B10973198.png)
4-chloro-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1H-pyrazol-1-yl (2,5-dichlorophenyl) sulfone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-pyrazol-1-yl (2,5-dichlorophenyl) sulfone typically involves the reaction of 4-chloro-1H-pyrazole with 2,5-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrazol-1-yl (2,5-dichlorophenyl) sulfone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
4-Chloro-1H-pyrazol-1-yl (2,5-dichlorophenyl) sulfone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 4-chloro-1H-pyrazol-1-yl (2,5-dichlorophenyl) sulfone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzymes, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrazole: A precursor in the synthesis of the target compound.
2,5-Dichlorobenzenesulfonyl chloride: Another precursor used in the synthesis.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
4-Chloro-1H-pyrazol-1-yl (2,5-dichlorophenyl) sulfone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5Cl3N2O2S |
|---|---|
Molecular Weight |
311.6 g/mol |
IUPAC Name |
4-chloro-1-(2,5-dichlorophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C9H5Cl3N2O2S/c10-6-1-2-8(12)9(3-6)17(15,16)14-5-7(11)4-13-14/h1-5H |
InChI Key |
SMFLJFXUUXWQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N2C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10973144.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(3-bromophenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10973145.png)
![1-[(4-Methylphenyl)sulfonyl]-4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazine](/img/structure/B10973152.png)
![[1-(2-{[3-Carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B10973158.png)
![2-[(3,4-dichlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10973162.png)
![6-(1-ethyl-5-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B10973167.png)
![3-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B10973178.png)



![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10973205.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B10973207.png)
![N-(2-nitrophenyl)-2-{[4-(tetrahydrofuran-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10973208.png)
